molecular formula C6H8N4O2 B12999342 Methyl 6-hydrazinylpyridazine-3-carboxylate

Methyl 6-hydrazinylpyridazine-3-carboxylate

Cat. No.: B12999342
M. Wt: 168.15 g/mol
InChI Key: UVYGRBCAWQVSSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-hydrazinylpyridazine-3-carboxylate is a chemical compound with the molecular formula C6H8N4O2 It is a pyridazine derivative, characterized by the presence of a hydrazinyl group at the 6th position and a carboxylate ester group at the 3rd position of the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-hydrazinylpyridazine-3-carboxylate typically involves the reaction of 6-chloropyridazine-3-carboxylate with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure cost-effectiveness and high yield in an industrial setting .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-hydrazinylpyridazine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 6-hydrazinylpyridazine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-hydrazinylpyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular processes, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

  • Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride
  • 3-Pyrazolyl-6-hydrazinylpyridazine derivatives
  • Indole derivatives

Comparison: this compound is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H8N4O2

Molecular Weight

168.15 g/mol

IUPAC Name

methyl 6-hydrazinylpyridazine-3-carboxylate

InChI

InChI=1S/C6H8N4O2/c1-12-6(11)4-2-3-5(8-7)10-9-4/h2-3H,7H2,1H3,(H,8,10)

InChI Key

UVYGRBCAWQVSSN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN=C(C=C1)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.